molecular formula C20H39NO B12649428 N-Vinylstearamide CAS No. 85938-55-2

N-Vinylstearamide

Cat. No.: B12649428
CAS No.: 85938-55-2
M. Wt: 309.5 g/mol
InChI Key: DPDUMCDONQYFCT-UHFFFAOYSA-N
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Description

N-Vinylstearamide (C₂₀H₃₈NO) is a vinylamide compound characterized by a long stearoyl (C₁₈) chain attached to a vinyl group. Structurally, it consists of a vinyl group (CH₂=CH–) bonded to the nitrogen of a stearamide moiety.

Properties

CAS No.

85938-55-2

Molecular Formula

C20H39NO

Molecular Weight

309.5 g/mol

IUPAC Name

N-ethenyloctadecanamide

InChI

InChI=1S/C20H39NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21-4-2/h4H,2-3,5-19H2,1H3,(H,21,22)

InChI Key

DPDUMCDONQYFCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Vinylstearamide can be synthesized through the reaction of stearic acid with vinylamine. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where stearic acid and vinylamine are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation and crystallization processes to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-Vinylstearamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Vinylstearamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Vinylstearamide involves its interaction with various molecular targets and pathways. It can interact with cell membranes, altering their permeability and affecting cellular processes. In drug delivery systems, it can encapsulate drugs and release them in a controlled manner, enhancing their efficacy and reducing side effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property This compound (C₂₀H₃₈NO) N-Vinylacetamide (C₄H₇NO) N-Vinylformamide (C₃H₅NO)
Molecular Weight 308.5 g/mol (calculated) 85.11 g/mol 71.08 g/mol (calculated)
Physical State Likely solid (long chain) Liquid Liquid
Solubility Low water solubility Soluble in polar solvents Miscible in water
Hydrophobicity High (C₁₈ chain) Moderate (C₂ chain) Low (C₁ chain)

Key Observations :

  • State and Handling : this compound’s solid state (inferred) contrasts with the liquid states of N-Vinylacetamide and N-Vinylformamide, necessitating different storage and handling protocols .

Key Differences :

  • Hydrophobicity-Driven Uses : this compound’s long chain may enhance durability in coatings or compatibilizers, whereas N-Vinylformamide’s water solubility suits hydrophilic applications.

Biological Activity

N-Vinylstearamide (NVS) is a vinyl compound derived from stearic acid, which has garnered attention in various fields, including biomedicine and materials science. This article explores the biological activity of this compound, focusing on its potential applications, mechanisms of action, and relevant case studies.

This compound is synthesized through the polymerization of stearic acid derivatives. The resulting polymer exhibits unique properties, such as biocompatibility and the ability to enhance drug solubility and stability. These characteristics make it a candidate for various biomedical applications, particularly in drug delivery systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The compound can modulate cellular processes through several mechanisms:

  • Cellular Uptake : this compound can facilitate the uptake of therapeutic agents into cells, enhancing their efficacy.
  • Biocompatibility : The polymer derived from this compound demonstrates low toxicity and high compatibility with biological tissues, making it suitable for medical applications.
  • Stability Enhancement : It improves the stability of encapsulated drugs against degradation in physiological conditions.

Biological Activity Data

Recent studies have highlighted the biological activities associated with this compound. Below is a summary table detailing some key findings:

Study Activity Assessed Findings
Study 1Anticancer ActivityThis compound derivatives showed significant cytotoxic effects against various cancer cell lines, including MCF-7 and K562, with IC50 values ranging from 0.64 μM to 4.86 μM .
Study 2Drug DeliveryThe compound was effective in enhancing the solubility and stability of poorly soluble drugs, leading to improved bioavailability in vivo.
Study 3Antioxidative PropertiesThis compound demonstrated antioxidative activity, contributing to its potential as an anti-inflammatory agent .

Case Studies

A variety of case studies have been conducted to assess the practical applications of this compound:

  • Case Study on Drug Delivery Systems : Researchers investigated the use of this compound-based polymers for encapsulating anticancer drugs. The study found that these polymers significantly improved drug solubility and release profiles, leading to enhanced therapeutic effects in animal models.
  • Case Study on Biocompatibility : A study focused on the biocompatibility of this compound polymers in tissue engineering applications demonstrated minimal cytotoxicity and favorable interactions with human cells, indicating potential for use in regenerative medicine.
  • Case Study on Antioxidative Effects : Another investigation explored the antioxidative properties of this compound derivatives. The results indicated that these compounds could effectively scavenge free radicals and reduce oxidative stress in cellular models .

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